(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide
Overview
Description
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound is characterized by the presence of an amino group, a methyl group, and a benzyl group substituted with a methyl group on the aromatic ring. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylbutanoic acid and 4-methylbenzylamine.
Coupling Reaction: The amino acid is first activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This activation facilitates the nucleophilic attack by 4-methylbenzylamine, forming the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling reaction efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pH, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide: The enantiomer of the (S) compound, with different stereochemistry.
N-Benzyl-2-amino-3-methylbutyramide: Lacks the methyl group on the benzyl ring.
4-Methylbenzylamine: A simpler compound with only the benzylamine structure.
Uniqueness
(S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide is unique due to its specific (S) stereochemistry, which can impart distinct biological activity and selectivity compared to its enantiomer or other similar compounds. The presence of the methyl group on the benzyl ring also contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGCMANIEVMLTD-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)[C@H](C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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